molecular formula C20H21N5O2 B14933618 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide

Cat. No.: B14933618
M. Wt: 363.4 g/mol
InChI Key: AHRUCFQZFCFKLB-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of an indole core and a triazolopyridine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves several steps. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the triazolopyridine moiety through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to multiple receptors, which can lead to various biological effects . The triazolopyridine moiety may also contribute to its activity by interacting with different enzymes and proteins involved in cellular pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives and triazolopyridine-containing molecules. Some examples are:

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]indole-3-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-24-13-16(15-12-14(27-2)8-9-17(15)24)20(26)21-10-5-7-19-23-22-18-6-3-4-11-25(18)19/h3-4,6,8-9,11-13H,5,7,10H2,1-2H3,(H,21,26)

InChI Key

AHRUCFQZFCFKLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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